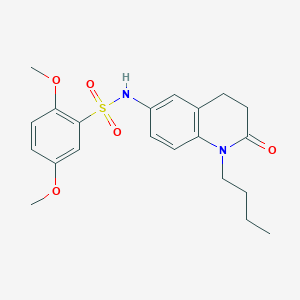

![molecular formula C23H28N4O5 B2566555 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049569-59-6](/img/structure/B2566555.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl moiety . This moiety is found in various compounds and is known for its potential antitumor activities .

Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .

Molecular Structure Analysis

The benzo[d][1,3]dioxol-5-ylmethyl moiety consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The derivative N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has demonstrated potent antitumor activity. Specifically, one of its derivatives, compound 6 , has been found to selectively kill tumor cells experiencing glucose starvation . Glucose levels within solid tumors are typically lower than in normal surrounding tissue, and tumor cells adapt by reprogramming their metabolism. Compound 6 targets pathways crucial for tumor cell survival during glucose starvation, making it a promising candidate for cancer therapy.

Mitochondrial Inhibition

Tumor cells rely heavily on mitochondria for energy production. Interestingly, compound 6 inhibits mitochondrial membrane potential, disrupting the energy balance within glucose-starved tumor cells. This finding underscores the dependence of these cells on mitochondrial function and highlights compound 6’s potential as an antitumor agent .

Medicinal Chemistry and Mechanistic Insights

Researchers have explored the medicinal chemistry of this compound and its derivatives. The study of amuvatinib derivatives, including compound 6, sheds light on novel strategies for cancer pharmacotherapy. By understanding the mechanistic interactions, scientists can design more effective drugs that selectively target tumor cells while sparing healthy tissue .

Synthetic Lethality and mTOR Pathway Modulation

Compound 6’s efficacy in tumor cells experiencing glucose starvation suggests a synthetic lethality approach. Synthetic lethality exploits vulnerabilities in cancer cells by targeting specific pathways that are essential for their survival. Additionally, the compound affects the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and metabolism .

Wirkmechanismus

Zukünftige Richtungen

Compounds with the benzo[d][1,3]dioxol-5-ylmethyl moiety have shown potential antitumor activities . Therefore, they could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Eigenschaften

IUPAC Name |

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c1-30-19-5-3-18(4-6-19)27-12-10-26(11-13-27)9-8-24-22(28)23(29)25-15-17-2-7-20-21(14-17)32-16-31-20/h2-7,14H,8-13,15-16H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOAHBOPSZMYAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2566473.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2566475.png)

![4-{[6-(Oxolan-3-yl)pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2566484.png)

![4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine](/img/structure/B2566488.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea](/img/structure/B2566489.png)

![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2566490.png)

![2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2566495.png)